Ponceau 4R - 2611-82-7

Ponceau 4R

Catalog Number: EVT-264617
CAS Number: 2611-82-7
Molecular Formula: C20H14N2NaO10S3
Molecular Weight: 561.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ponceau 4R, also known as New coccine, is a synthetic azo dye that belongs to the trisodium salt group []. It is widely utilized as a colorant in various industries, including food, pharmaceuticals, and cosmetics [, , ]. Its vibrant red hue and high stability make it a popular choice for enhancing the visual appeal of products [, ].

Relevance: The spectral properties and molecular structures of Amaranth and Ponceau 4R have been directly compared []. This comparison revealed that Amaranth has a stronger fluorescence emission than Ponceau 4R due to structural differences affecting energy loss during the transition from the excited to ground state []. Additionally, their simultaneous determination in food samples using fluorescence spectroscopy and derivative synchronous fluorimetry has been investigated [, ].

Tartrazine

Compound Description: Tartrazine (E102) is a synthetic yellow azo dye widely used as a food coloring agent [].

Relevance: Tartrazine is frequently investigated alongside Ponceau 4R in food safety and analytical chemistry studies. Researchers have explored their simultaneous detection and quantification in various food matrices, often focusing on electrochemical sensing [] and adsorption techniques [].

Brilliant Black BN

Compound Description: Brilliant Black BN is a synthetic black diazo dye commonly used as a food colorant [].

Relevance: Similar to Tartrazine, Brilliant Black BN is often studied in conjunction with Ponceau 4R for its detection and quantification in food products. Derivative spectrophotometry has been employed as a method for the simultaneous determination of these two dyes in various food samples [].

New Coccine

Compound Description: New Coccine is a red azo dye used as a food coloring agent. Its molecular structure contains a sulfonic group [].

Relevance: Research has shown that New Coccine undergoes discoloration in the presence of lysozyme, a protein found in certain food syrups. This discoloration is attributed to ionic binding between the sulfonic group on New Coccine and lysine residues on lysozyme []. While this research primarily focuses on New Coccine, it highlights the potential interactions of azo dyes with proteins, which may be relevant to understanding the behavior of Ponceau 4R in biological systems.

Sunset Yellow FCF

Compound Description: Sunset Yellow FCF (E110) is an orange-yellow synthetic azo dye used in food and beverages []. It is structurally similar to both Tartrazine and Ponceau 4R.

Relevance: Sunset Yellow FCF often appears in research alongside Ponceau 4R, particularly in studies focusing on their simultaneous determination in food and beverage samples. Techniques such as voltammetric sensing using modified electrodes [] and high-performance liquid chromatography (HPLC) coupled with various detection methods have been explored for this purpose. Additionally, their shared chemical class (azo dyes) and applications as food colorants make their comparative analysis relevant in food safety research.

Carmoisine

Compound Description: Carmoisine (E122) is a synthetic red azo dye used in food products [, ]. Like other azo dyes mentioned, it possesses a characteristic azo group (-N=N-) in its structure.

Relevance: Carmoisine is often studied alongside Ponceau 4R, particularly in research focused on simultaneous detection and quantification in food and beverage products. This co-occurrence in research stems from their widespread use as food colorants, making their combined analysis relevant for food safety assessments. Various analytical techniques, including HPLC and derivative spectrophotometry, have been applied for their determination in food samples [, ].

Patent Blue V

Compound Description: Patent Blue V is a synthetic triphenylmethane dye, structurally distinct from Ponceau 4R, which is an azo dye. It is commonly used as a food colorant [].

Relevance: Despite structural differences, Patent Blue V is often investigated alongside Ponceau 4R and other azo dyes in studies exploring the removal of hazardous food dyes from aqueous solutions []. This relevance stems from their shared use as food colorants and the need for effective methods to eliminate these dyes from wastewater.

Red 2G and Red 10B

Compound Description: Red 2G is a synthetic azo dye, while Red 10B is its deacetylated derivative []. These compounds are structurally related to Ponceau 4R, sharing the characteristic azo group (-N=N-).

Relevance: Research on the thermal degradation of Red 2G, leading to the formation of Red 10B, provides insights into the potential degradation pathways of azo dyes like Ponceau 4R []. While the specific degradation products of Ponceau 4R might differ, the study highlights the importance of understanding the stability and breakdown of azo dyes under various conditions.

Synthesis Analysis

The synthesis of Ponceau 4R typically involves the diazotization of aromatic amines followed by coupling reactions with naphthols. Here’s a general outline of the synthesis process:

  1. Diazotization: An aromatic amine (such as 4-amino-1-naphthalenesulfonic acid) is treated with nitrous acid to form a diazonium salt.
  2. Coupling Reaction: The diazonium salt is then reacted with 2-naphthol, which contains sulfonic groups to enhance solubility in water.
  3. Salification: The resulting azo compound undergoes salification to form the trisodium salt, which increases its stability and solubility.

This method allows for the production of Ponceau 4R with controlled properties, ensuring its suitability for food applications .

Molecular Structure Analysis

Ponceau 4R has a complex molecular structure characterized by its azo group (-N=N-) linking two aromatic systems. The structural formula can be represented as follows:

  • Chemical Formula: C18H14N2Na3O10S3
  • Molecular Weight: Approximately 502.5 g/mol

The molecule features:

  • Two naphthalene rings that contribute to its intense color.
  • Multiple sulfonate groups that enhance water solubility and stability.
  • The presence of hydroxyl groups that may influence its reactivity and interaction with other compounds.

The UV-visible absorption spectrum of Ponceau 4R shows significant absorbance in the visible range, which correlates with its application as a colorant in food products .

Chemical Reactions Analysis

Ponceau 4R can participate in several chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The sulfonate groups can act as acids, allowing Ponceau 4R to interact with bases, which may affect its solubility.
  2. Electrochemical Reactions: It can undergo oxidation-reduction reactions when subjected to electrochemical analysis, making it detectable using techniques like differential pulse voltammetry .
  3. Decomposition Reactions: Under certain conditions (e.g., high temperatures or acidic environments), Ponceau 4R may decompose, leading to the formation of aromatic amines, which are of concern due to their potential carcinogenicity .
Mechanism of Action

The mechanism of action for Ponceau 4R primarily revolves around its role as a colorant in food products. Upon ingestion, it interacts with various biological systems:

  • Absorption: The dye is absorbed through the gastrointestinal tract.
  • Metabolism: It may undergo metabolic transformations that could lead to the release of aromatic amines.
  • Excretion: The compound and its metabolites are primarily excreted through urine.

Research indicates that while Ponceau 4R does not exhibit significant toxicity at permissible levels, concerns about its metabolites necessitate ongoing evaluation regarding safety and potential health impacts .

Physical and Chemical Properties Analysis

Ponceau 4R exhibits several notable physical and chemical properties:

  • Appearance: Dark red powder or granules.
  • Solubility: Highly soluble in water due to the presence of sulfonate groups.
  • Stability: Stable under light and heat but susceptible to degradation in the presence of reducing agents like ascorbic acid.
  • Melting Point: Typically around 300 °C (decomposes before melting).

These properties make it suitable for various applications but also raise concerns regarding stability and safety in food products .

Applications

Ponceau 4R finds extensive application across various industries:

  1. Food Industry: Used primarily as a colorant in beverages, confectioneries, sauces, and processed foods.
  2. Pharmaceuticals: Occasionally used in medications for coloring purposes.
  3. Cosmetics: Employed in some cosmetic formulations for aesthetic appeal.

Despite its widespread use, regulatory bodies have raised concerns regarding its safety profile, leading to restrictions on usage levels in certain regions .

Historical Context and Regulatory Evolution of Ponceau 4R in Global Markets

Chronological Development of Ponceau 4R as a Synthetic Food Additive

Ponceau 4R (E124), chemically identified as trisodium (8Z)-7-oxo-8-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-1,3-disulfonate, emerged as a significant synthetic dye following the pioneering discovery of mauve by William Henry Perkin in 1856. This breakthrough catalyzed the development of coal-tar derivatives as colorants for industrial applications. By the early 20th century, Ponceau 4R had entered commercial production under various synonyms including Cochineal Red A, New Coccine, and C.I. Food Red 7, capitalizing on its vibrant strawberry-red hue and superior stability in acidic conditions compared to natural alternatives [1] [6].

The dye's technological properties – including high water solubility, resistance to heat degradation, and compatibility with diverse food matrices – drove its rapid adoption across food industries globally. However, its tendency to fade in the presence of ascorbic acid or sulfiting agents (like sulfur dioxide) limited its application in certain products such as vitamin-fortified beverages and fresh sausages where these compounds are prevalent [1] [6]. Throughout the mid-20th century, Ponceau 4R became established in food manufacturing protocols, particularly in confectionery products, dairy desserts, beverages, and processed meats, achieving maximum permitted levels up to 500 mg/kg in various jurisdictions prior to safety re-evaluations [6].

Table 1: Key Historical Milestones in Ponceau 4R Development

Time PeriodDevelopment PhaseTechnological Significance
1856Discovery of first synthetic dye (mauve) by PerkinEnabled synthetic production of aromatic hydrocarbon colorants
Early 1900sCommercialization of Ponceau 4R derivativesProvided vibrant, cost-effective alternative to plant-based red colors
1930sInclusion in standardized food additive listsFormalized use in products requiring stable red coloring
1960-1980sGlobal adoption in food manufacturingUtilized in confectionery, beverages, dairy, and meat products
Post-2009Reformulation initiativesPartial replacement with natural alternatives due to regulatory changes

Comparative Analysis of Regulatory Frameworks: JECFA, EFSA, and FDA Perspectives

The regulatory landscape for Ponceau 4R demonstrates significant divergence among international bodies, reflecting distinct risk assessment philosophies and policy implementations:

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives): Established an Acceptable Daily Intake (ADI) of 0–4 mg/kg body weight in 1983 based on a no-observed-adverse-effect level (NOAEL) of 375 mg/kg bw/day from renal effects in chronic mouse studies. This ADI was reaffirmed in 2011 evaluations, which emphasized the dye's poor gastrointestinal absorption, absence of carcinogenic potential, and low bioaccumulation tendency. JECFA explicitly noted that refined exposure assessments from Australia (using analytical concentration data rather than maximum permitted levels) showed children's exposure at only 0.5% of the ADI upper limit, posing no health concern [5] [8].

  • FDA (U.S. Food and Drug Administration): Maintains a prohibition on Ponceau 4R in human food under the Color Additive Amendments of 1960. This stance reflects both historical safety concerns following incidents with other dyes in the 1950s and the deliberate rationalization of approved colorants. Unlike the EU's precautionary approach following the 2007 Southampton study (which linked mixtures of dyes including Ponceau 4R to hyperactivity in children), the FDA's 2011 review concluded the evidence didn't warrant restriction. However, Ponceau 4R remains unlisted for food use, though it appears in FDA's inventory for cosmetic applications [1] [3].

Table 2: Regulatory Framework Comparison for Ponceau 4R

AgencyADI/StatusKey Scientific RationaleGeographical Application
JECFA0-4 mg/kg bw (1983, reaffirmed 2011)NOAEL 375 mg/kg bw based on renal effects in mice; low bioavailabilityGlobal standard reference; adopted across Asia and Australia
EFSA0.7 mg/kg bw (2009)Revised NOAEL 70 mg/kg bw; concerns over impurities and aluminumEuropean Union member states
FDANot permitted for human foodHistorical precaution; agency rationalization of approved colorantsUnited States and Canada

Shifts in Permitted Use Levels and Labeling Requirements Post-2009 EFSA Re-evaluation

The 2009 EFSA opinion triggered substantial regulatory realignments within the European Union, formally implemented through Commission Regulation (EU) No 1129/2011 amending Annex II to Regulation (EC) No 1333/2008. These changes became fully effective by June 2013 and featured two primary regulatory interventions:

  • Systematic Reduction of Maximum Permitted Levels (MPLs): EFSA mandated withdrawal from 24 food categories and significant reductions (by factors of 1.2 to 200) in 29 others. Beverages saw particularly stringent cuts – from 100 mg/l to 50 mg/l in non-alcoholic varieties and from 200 mg/l to 100 mg/l in alcoholic products. Confectionery decorations and coatings dropped from 500 mg/kg to 250 mg/kg, while preserved red fruits decreased from 200 mg/kg to 100 mg/kg. These amendments directly addressed EFSA's exposure estimates showing that previous MPLs could result in children exceeding 600% of the new ADI in high-consumption scenarios [4] [6].

  • Enhanced Labeling Protocols: Implementing EU Regulation No 1333/2008 and subsequent amendments, products containing Ponceau 4R must now include:

  • The specific designation "E124" or "Ponceau 4R" in ingredients lists
  • The mandatory warning statement: "May have an adverse effect on activity and attention in children" on all prepackaged foods
  • Explicit prohibition statements for foods specifically marketed to infants and young children

These requirements stemmed directly from the contested findings of the Southampton study, despite EFSA's acknowledgment that the study design couldn't establish causality for individual dyes [1] [7].

Post-implementation exposure assessments (2015) using refined industry data and analytical monitoring demonstrated significant reductions. High-percentile (97.5th) intake estimates for European children decreased from 6.7 mg/kg bw/day to 0.5 mg/kg bw/day – below the new ADI. Nevertheless, the regulatory divergence created formulation challenges for multinational food manufacturers, particularly affecting product standardization across markets and accelerating the adoption of alternative colorants like beetroot red (E162) and anthocyanins (E163) in reformulated products [4] [6] [7].

Table 3: Post-2009 Regulatory Changes for Ponceau 4R in the European Union

Regulatory AspectPre-2009 StatusPost-2013 ImplementationImpact on Food Industry
Maximum Levels in Beverages100-200 mg/l50-100 mg/lReformulation required for soft drinks and alcoholic beverages
Confectionery Coatings500 mg/kg250 mg/kgColor intensity reduction or alternative colorant adoption
Labeling RequirementsGeneric "color" statementSpecific "E124" + hyperactivity warningConsumer perception challenges; clean-label reformulations
Child-Targeted FoodsPermitted with restrictionsExplicit prohibitionComplete removal from children's product lines

Properties

CAS Number

2611-82-7

Product Name

Ponceau 4R

IUPAC Name

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate

Molecular Formula

C20H14N2NaO10S3

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C20H14N2O10S3.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);

InChI Key

KXMHPLQKWLVZCN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Solubility

0.13 M
80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol.

Synonyms

1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt)
1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate
Acid Red-18
C.I. food red 16255
cochineal red
cochineal red A
E 124
new coccine
ponceau 4R
Scarlet-3R

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

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